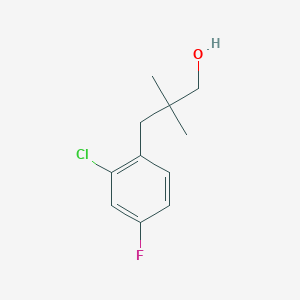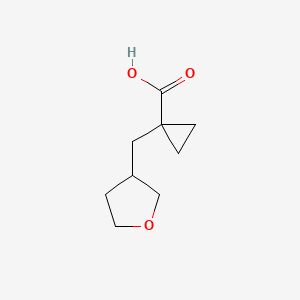
5-(Hydrazinylmethyl)-3-methoxyisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole: is a heterocyclic compound that contains both an oxazole ring and a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole typically involves the reaction of 3-methoxy-1,2-oxazole with hydrazine derivatives. One common method includes the following steps:
Starting Material: 3-methoxy-1,2-oxazole.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Reduced heterocycles.
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its hydrazine group, which can interact with biological molecules. It may be explored for its potential as an anticancer or antimicrobial agent.
Industry: In material science, 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole can be used in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole in biological systems involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-(Hydrazinylmethyl)-2-methylpyridine
- 4-(Hydrazinylmethyl)benzonitrile hydrochloride
- Hydrazine-coupled pyrazole derivatives
Comparison: 5-(Hydrazinylmethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both an oxazole ring and a hydrazine groupFor instance, while hydrazine-coupled pyrazole derivatives are known for their antimalarial activities , the oxazole ring in 5-(hydrazinylmethyl)-3-methoxy-1,2-oxazole offers additional chemical versatility and potential for diverse applications.
Eigenschaften
Molekularformel |
C5H9N3O2 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(3-methoxy-1,2-oxazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-2-4(3-7-6)10-8-5/h2,7H,3,6H2,1H3 |
InChI-Schlüssel |
QOEWOUMZLMHUKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
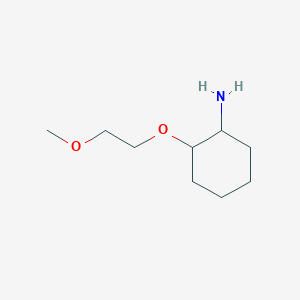
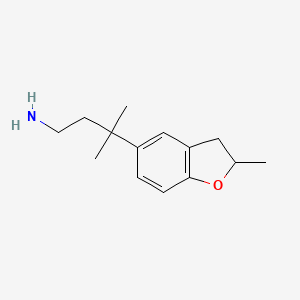


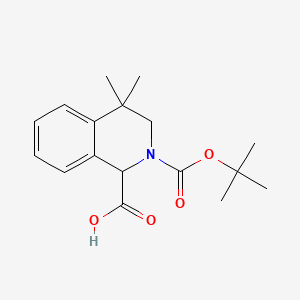
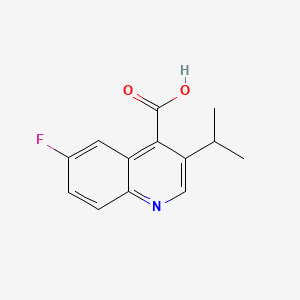
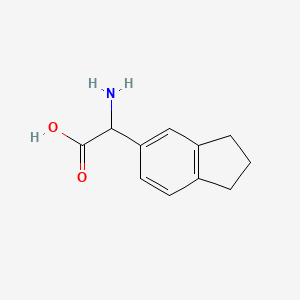
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
